molecular formula C19H22ClN5O2 B2406085 6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872839-11-7

6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2406085
CAS No.: 872839-11-7
M. Wt: 387.87
InChI Key: ZREXNWOLBVBGAR-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a synthetic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pentyl chain. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials, such as 4-chlorobenzaldehyde, with imidazo[2,1-f]purine derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structure allows it to fit into the active sites of target proteins, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor.

    Thiazolopyrimidine: Explored for its antimicrobial and antiviral activities.

Uniqueness

6-(4-Chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione stands out due to its unique structural features, such as the combination of a chlorophenyl group and an imidazo[2,1-f]purine core

Properties

IUPAC Name

6-(4-chlorophenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-3-4-5-10-25-17(26)15-16(22(2)19(25)27)21-18-23(11-12-24(15)18)14-8-6-13(20)7-9-14/h6-9H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREXNWOLBVBGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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